Cas no 685109-48-2 (2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE)
685109-48-2 structure
Product Name:2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE
CAS-Nr.:685109-48-2
MF:C17H19N3O3
MW:313.351063966751
CID:5264735
PubChem ID:3522990
Update Time:2024-03-01
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE
- 4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,12(16),13-pentaen-11-one
- Benzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one, 5,11,12,12a-tetrahydro-2,3-dimethoxy-11-methyl-
-
- Inchi: 1S/C17H19N3O3/c1-19-13-8-14-11-7-16(23-3)15(22-2)6-10(11)4-5-20(14)17(21)12(13)9-18-19/h6-7,9,14H,4-5,8H2,1-3H3
- InChI-Schlüssel: YAEWIFKURNNDKX-UHFFFAOYSA-N
- Lächelt: CN1N=CC2C(N3C(CC1=2)C1C(=CC(OC)=C(OC)C=1)CC3)=O
Berechnete Eigenschaften
- Genaue Masse: 313.14264148g/mol
- Monoisotopenmasse: 313.14264148g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 2
- Komplexität: 474
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 56.6Ų
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6T-0852-1MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-5MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-10MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-50MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-100MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00918468-1g |
4,5-Dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,12(16),13-pentaen-11-one |
685109-48-2 | 90% | 1g |
¥2401.0 | 2024-04-18 |
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Verwandte Literatur
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
685109-48-2 (2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz